molecular formula C10H11NO2 B102952 n,n-Bis(2-furylmethyl)amine CAS No. 18240-50-1

n,n-Bis(2-furylmethyl)amine

Cat. No.: B102952
CAS No.: 18240-50-1
M. Wt: 177.2 g/mol
InChI Key: LGTHRBXRBOVOKE-UHFFFAOYSA-N
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Description

n,n-Bis(2-furylmethyl)amine: is an organic compound with the molecular formula C10H11NO2 and a molecular weight of 177.20 g/mol It is characterized by the presence of two furan rings attached to a central amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: n,n-Bis(2-furylmethyl)amine can be synthesized through a variety of methods. One common approach involves the reaction of furfurylamine with formaldehyde under acidic conditions, followed by reduction with sodium borohydride . Another method includes the use of mechanochemical techniques, such as ball milling, which allows for solvent-free synthesis and can be considered a green chemistry approach .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar principles as laboratory synthesis but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: n,n-Bis(2-furylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan-2-carboxaldehyde, while substitution reactions can introduce various functional groups onto the furan rings .

Mechanism of Action

The mechanism of action of n,n-Bis(2-furylmethyl)amine involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Uniqueness: n,n-Bis(2-furylmethyl)amine is unique due to its dual furan rings and central amine group, which confer distinct chemical properties and reactivity. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-(furan-2-yl)-N-(furan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c1-3-9(12-5-1)7-11-8-10-4-2-6-13-10/h1-6,11H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTHRBXRBOVOKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20339602
Record name n,n-bis(2-furylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18240-50-1
Record name N-(2-Furanylmethyl)-2-furanmethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18240-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name n,n-bis(2-furylmethyl)amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20339602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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